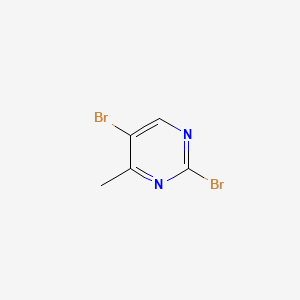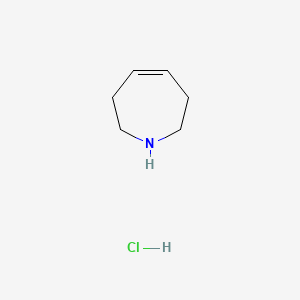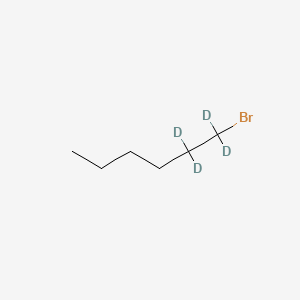
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid is a complex organic compound that features a quinoline core substituted with amino, cyano, and trifluoromethyl groups, along with a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the amino, cyano, and trifluoromethyl groups. The final step involves the formation of the boronic acid moiety.
Quinoline Core Formation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Substitution Reactions:
Boronic Acid Formation: The boronic acid moiety is typically introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding interactions facilitated by its boronic acid moiety. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano and amino groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid is unique due to the combination of its quinoline core and boronic acid moiety, which provides distinct reactivity and binding properties. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
[4-amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BF3N3O2/c13-11(14,15)10-7(4-16)9(17)6-3-5(12(19)20)1-2-8(6)18-10/h1-3,19-20H,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXQYUSWNXKWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671964 |
Source


|
| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315335-66-0 |
Source


|
| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)







